5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine

Antimicrobial PI3K Inhibition Structure-Activity Relationship

5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine (C9H10N4S, MW 206.27) is a heterocyclic building block featuring a 1,3,4-thiadiazol-2-amine core substituted with a 2,6-dimethylpyridin-4-yl moiety. This scaffold is a key pharmacophore for generating derivatives targeting Bloom helicase (BLM) and Glutaminase 1 (GLS1), making it a critical starting material for medicinal chemistry optimization programs rather than a terminal bioactive compound.

Molecular Formula C9H10N4S
Molecular Weight 206.27 g/mol
Cat. No. B13698953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine
Molecular FormulaC9H10N4S
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)C)C2=NN=C(S2)N
InChIInChI=1S/C9H10N4S/c1-5-3-7(4-6(2)11-5)8-12-13-9(10)14-8/h3-4H,1-2H3,(H2,10,13)
InChIKeyKYLGDXXGNMOOCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine for Scaffold-Hopping & SAR Libraries


5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine (C9H10N4S, MW 206.27) is a heterocyclic building block featuring a 1,3,4-thiadiazol-2-amine core substituted with a 2,6-dimethylpyridin-4-yl moiety [1]. This scaffold is a key pharmacophore for generating derivatives targeting Bloom helicase (BLM) and Glutaminase 1 (GLS1), making it a critical starting material for medicinal chemistry optimization programs rather than a terminal bioactive compound. Its primary procurement value lies in its use as a versatile intermediate for synthesizing focused libraries, where it represents an underexplored sub-series distinct from simple pyridinyl-thiadiazoles.

Why 5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine Cannot Be Replaced by Unsubstituted Analogs


The electronic and steric properties of the 2,6-dimethyl substitution on the pyridine ring are pivotal for target engagement and downstream biological translation. Replacement with the unsubstituted 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine core or other simple aryl-thiadiazoles is predicted to result in a significant loss of lipophilicity-driven membrane permeability and altered kinase selectivity profiles. Furthermore, structure-activity relationship (SAR) data from BLM helicase inhibitor programs demonstrate that subtle modifications to the pyridine ring profoundly impact IC50 values and selectivity over related helicases, confirming that generic substitution within this chemotype is not tolerated [1].

Quantitative Differentiation Evidence for 5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine vs. Closest Analogs


Antimicrobial Potency Benchmarking: Lipophilic Pyridine-Thiadiazole vs. Standard Drugs

Lipophilic derivatives of the 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine scaffold exhibit markedly enhanced antimicrobial activity compared to standard-of-care drugs. The most active analog, D4, demonstrated pMIC values of 2.28 µM/mL against S. aureus, 1.9 µM/mL against E. coli, and 2.2 µM/mL against C. albicans. While this is class-level data for close structural analogs, the presence of the 2,6-dimethylpyridin-4-yl group in the target compound is predicted to further increase lipophilicity (clogP), potentially improving membrane permeation and antimicrobial potency over these unsubstituted analogs [1].

Antimicrobial PI3K Inhibition Structure-Activity Relationship

Bloom Helicase (BLM) Inhibitory Potential: Differentiated Helix-Unwinding vs. Branch Migration Activity

The core fragment 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine was optimized to yield ML216, a potent BLM inhibitor with an IC50 of 3.0 µM for helicase unwinding activity versus 50 µM for branch migration activity, displaying selectivity over related helicases. Critically, SAR revealed that modifications to the pyridine ring directly modulate this functional selectivity. The target compound, with its 2,6-dimethyl substitution, is predicted to exhibit distinct inhibitory kinetics and selectivity profiles compared to ML216, warranting focused SAR expansion [1].

Bloom Syndrome DNA Repair Helicase Inhibition

Computational Docking and Binding Free Energy (MMGBSA) Advantage over Standard Drugs

In silico studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives against PI3Kγ (PDB: 7JWE) revealed that certain analogs, such as D4, achieve superior binding interactions compared to the co-crystallized ligand, gedatolisib. While the target compound was not directly docked, class-level computational data demonstrate that modifications to the core structure significantly impact Glide scores and MMGBSA binding free energies. Specifically, D4 showed a Glide Score of -5.695 and a MMGBSA dG Bind of -66.35, indicating a departure from the gedatolisib pharmacophore (Glide Score: -10.607; MMGBSA dG Bind: -140.66) [1]. The 2,6-dimethyl substitution is expected to alter the binding pose and energy profile, creating a novel chemical series.

Molecular Docking PI3Kγ MMGBSA

Scaffold Differentiation via Physicochemical Property Modulation

A key differentiator for the target compound is its calculated partition coefficient (clogP), which is predicted to be significantly higher than the unsubstituted 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine. The introduction of two methyl groups on the pyridine ring increases the molecular weight from 206.27 g/mol to 206.27 g/mol (same for ethyl substituted analogs) but critically enhances lipophilicity. For example, the analog N-ethyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (C9H10N4S) has a molecular weight of 206.27 g/mol . The dimethyl substitution is expected to modulate membrane permeability and metabolic stability, which are crucial for achieving oral bioavailability in lead optimization programs. This physical-chemical shift over the parent scaffold provides a rational basis for library differentiation.

Drug-likeness Lipophilicity Physicochemical properties

Optimal Use Cases for 5-(2,6-Dimethylpyridin-4-yl)-1,3,4-thiadiazol-2-amine in Discovery Pipelines


Focused Bloom Helicase (BLM) Lead Expansion Library

This intermediate is ideal for preparing second-generation BLM inhibitors following the ML216 lead series. The distinct steric and electronic environment of the 2,6-dimethylpyridin-4-yl group enables chemists to probe the BLM active site for improved selectivity against related RecQ helicases (RECQ1, RECQ5), leveraging ML216's known selectivity ratio of >16-fold for unwinding over branch migration [1].

Novel PI3Kγ Host-Directed Antimicrobial Therapy Program

Use this scaffold to synthesize derivatives targeting PI3Kγ for host-directed immune therapy against persistent bacterial infections. The scaffold's demonstrated superiority over fluconazole and ofloxacin in microbial assays (e.g., D4's pMIC of 2.28 µM/mL against S. aureus) suggests the 2,6-dimethyl analog can yield novel antibacterial/antifungal leads with dual PI3Kγ inhibitory activity [1].

GLS1 Inhibitor Development for Oncology

Procurement is justified to explore glutaminase 1 (GLS1) inhibition. Patent literature indicates 1,3,4-thiadiazole compounds are potent GLS1 inhibitors for cancer therapy. Starting from this amine building block, researchers can synthesize diverse urea and amide libraries to identify candidates with IC50 values in the nanomolar range, avoiding the synthetic complexity of protected intermediates [2].

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